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Compound of Interest

Compound Name:
4-Amino-N,N-

dimethylbenzenesulfonamide

Cat. No.: B159138 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-Amino-N,N-
dimethylbenzenesulfonamide and two structurally related alternatives: Sulfanilamide (4-

aminobenzenesulfonamide) and N,N-dimethylbenzenesulfonamide. This comparison is

intended to assist researchers in the identification, characterization, and quality control of these

sulfonamide compounds. While experimental data for the alternatives is presented, the data for

4-Amino-N,N-dimethylbenzenesulfonamide is based on predicted values due to the limited

availability of published experimental spectra.

Spectroscopic Data Overview
The following tables summarize the key spectroscopic data for 4-Amino-N,N-
dimethylbenzenesulfonamide and its alternatives.

Table 1: ¹H NMR Data (Predicted for 4-Amino-N,N-dimethylbenzenesulfonamide)
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Compound
Chemical Shift
(ppm)

Multiplicity Integration Assignment

4-Amino-N,N-

dimethylbenzene

sulfonamide

~7.5-7.7 d 2H
Ar-H (ortho to

SO₂N(CH₃)₂)

~6.6-6.8 d 2H
Ar-H (ortho to

NH₂)

~4.1 (broad s) 2H NH₂

~2.6 s 6H N(CH₃)₂

Sulfanilamide 7.65 d 2H
Ar-H (ortho to

SO₂NH₂)

6.86 d 2H
Ar-H (ortho to

NH₂)

5.9 (broad s) 2H NH₂ (aniline)

7.1 (broad s) 2H SO₂NH₂

N,N-

Dimethylbenzene

sulfonamide

~7.8-8.0 m 2H
Ar-H (ortho to

SO₂N(CH₃)₂)

~7.5-7.7 m 3H
Ar-H (meta,

para)

2.72 s 6H N(CH₃)₂

Table 2: ¹³C NMR Data (Predicted for 4-Amino-N,N-dimethylbenzenesulfonamide)
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Compound Chemical Shift (ppm) Assignment

4-Amino-N,N-

dimethylbenzenesulfonamide
~152 Ar-C (C-NH₂)

~129 Ar-C (C-SO₂N(CH₃)₂)

~128 Ar-CH (ortho to SO₂N(CH₃)₂)

~113 Ar-CH (ortho to NH₂)

~38 N(CH₃)₂

Sulfanilamide 152.9 Ar-C (C-NH₂)

129.5 Ar-C (C-SO₂NH₂)

128.9 Ar-CH (ortho to SO₂NH₂)

113.7 Ar-CH (ortho to NH₂)

N,N-

Dimethylbenzenesulfonamide
138.4 Ar-C (C-SO₂N(CH₃)₂)

132.7 Ar-CH (para)

129.1 Ar-CH (meta)

126.8 Ar-CH (ortho)

38.1 N(CH₃)₂

Table 3: FT-IR Data (Key Peaks, cm⁻¹) (Predicted for 4-Amino-N,N-
dimethylbenzenesulfonamide)
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Compoun
d

N-H
Stretch

C-H
Stretch
(Aromatic
)

S=O
Stretch
(Asymme
tric)

S=O
Stretch
(Symmetr
ic)

C=C
Stretch
(Aromatic
)

S-N
Stretch

4-Amino-

N,N-

dimethylbe

nzenesulfo

namide

~3450,

~3350

~3100-

3000
~1330 ~1150

~1600,

~1500
~950

Sulfanilami

de

3475, 3380

(NH₂),

3250

(SO₂NH₂)

3100-3000 1315 1150 1625, 1595 960

N,N-

Dimethylbe

nzenesulfo

namide

N/A
~3100-

3000
~1340 ~1160

~1580,

~1480
~970

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺) [m/z] Key Fragment Ions [m/z]

4-Amino-N,N-

dimethylbenzenesulfonamide
200 185, 156, 108, 92, 77, 65

Sulfanilamide 172 156, 108, 92, 65

N,N-

Dimethylbenzenesulfonamide
185 184, 141, 107, 77, 51

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
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Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters

include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the

spectrum. A wider spectral width (e.g., 0 to 200 ppm) is used. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required

compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to TMS or the residual solvent peak.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely

ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr

pellet) is first recorded. The sample pellet is then placed in the sample holder, and the

sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400

cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

Ionization (Electron Ionization - EI): The sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value, generating a mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic identification and

characterization of an organic compound like 4-Amino-N,N-dimethylbenzenesulfonamide.
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Caption: Workflow for spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Data Comparison: 4-Amino-N,N-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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